REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1B(O)O.Br[C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CC.COCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[C:1]1([CH3:12])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1 |f:3.4.5,8.9.10|
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1(=C(C(=CC(=C1)C)C)B(O)O)C
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Name
|
|
Quantity
|
12.9 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
0.128 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(CC)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
82 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After the heat source was removed
|
Type
|
ADDITION
|
Details
|
100 mL of water was added
|
Type
|
ADDITION
|
Details
|
The darkened mixture was diluted with 150 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the two phases were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed several times with saturated sodium bicarbonate solution until TLC
|
Type
|
CUSTOM
|
Details
|
was completely removed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted three times with 200 mL of 1N NaOH solution
|
Type
|
ADDITION
|
Details
|
To the combined aqueous layers was added about 50 mL of 12 N HCl to pH 3
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)C1=CC=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |